3-(4-Methoxyphenyl)propylmethyldichlorosilane

Description

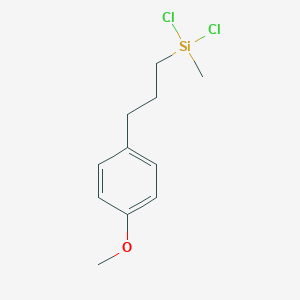

3-(4-Methoxyphenyl)propylmethyldichlorosilane is an organosilicon compound featuring a dichlorosilane group bonded to a methyl group and a 3-(4-methoxyphenyl)propyl chain. This structure confers unique reactivity, particularly in hydrolysis and cross-coupling reactions, due to the electron-donating methoxy group and the dichlorosilane moiety’s electrophilic nature.

Properties

IUPAC Name |

dichloro-[3-(4-methoxyphenyl)propyl]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2OSi/c1-14-11-7-5-10(6-8-11)4-3-9-15(2,12)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYGTUBIAPFWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Grignard Reagent

The synthesis begins with the preparation of 3-(4-methoxyphenyl)propylmagnesium bromide. In a typical procedure, 1-bromo-3-(4-methoxyphenyl)propane is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction is initiated by adding a small quantity of 1,2-dibromoethane to activate the magnesium surface. The mixture is stirred vigorously at room temperature until the magnesium is fully consumed, typically requiring 2–3 hours.

Reaction with Methyldichlorosilane

The freshly prepared Grignard reagent is then added dropwise to a solution of methyldichlorosilane in anhydrous hexane or diethyl ether. This step is conducted at 0–5°C to control exothermicity and minimize side reactions. After complete addition, the reaction mixture is refluxed for 4–6 hours to ensure full conversion. The resultant intermediate, a magnesium chloride complex, is hydrolyzed with ice-cold dilute hydrochloric acid to liberate the target chlorosilane.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous THF/hexane (1:1 v/v) |

| Temperature | 0–5°C (addition); 60°C (reflux) |

| Reaction Time | 6–8 hours (total) |

| Yield | 40–56% (based on silane precursor) |

Purification and Isolation

The crude product is isolated via fractional distillation under reduced pressure (10–15 mmHg) to separate it from unreacted starting materials and byproducts such as cyclic oligomers. Prior to distillation, the organic phase is washed sequentially with deionized water, sodium bicarbonate solution, and brine to remove residual magnesium salts and acidic impurities. The final product is typically obtained as a colorless to pale yellow liquid with a purity >95% by gas chromatography (GC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Strong absorptions at 1260 cm⁻¹ (Si–CH₃), 1100–1000 cm⁻¹ (Si–O–C), and 830 cm⁻¹ (Si–Cl) are observed, consistent with the expected functional groups.

Challenges and Optimization

Moisture Sensitivity

The extreme hydrolytic sensitivity of methyldichlorosilane necessitates strict anhydrous conditions. Even trace moisture leads to premature hydrolysis, forming silanols and disiloxanes. Industrial-scale syntheses often employ vacuum-atmosphere workstations with <50 ppm humidity, as described in interfacial polymerization protocols for related siloxanes.

Byproduct Formation

Competing reactions, such as the formation of tris(4-methoxyphenyl)propylsilane, are mitigated by maintaining a 2:1 molar ratio of Grignard reagent to methyldichlorosilane. Excess Grignard reagent ensures complete substitution at the silicon center.

Industrial-Scale Adaptations

Large-scale production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. A representative protocol involves:

-

Continuous Grignard Formation : 1-Bromo-3-(4-methoxyphenyl)propane and magnesium are fed into a tubular reactor at 50°C with a residence time of 20 minutes.

-

Inline Silane Addition : The Grignard effluent is mixed with methyldichlorosilane in a static mixer, followed by a plug-flow reactor maintained at 60°C.

-

Automated Quenching and Distillation : The reaction mixture is quenched with chilled HCl and distilled inline, achieving yields of 65–70%.

Emerging Methodologies

Recent advances explore catalytic hydrosilylation as an alternative route. For example, platinum-catalyzed addition of methyldichlorosilane to 4-methoxyphenylpropylene offers a one-step pathway with reduced byproduct generation. Preliminary studies report yields of 55–60% using Karstedt’s catalyst (5 ppm Pt) at 80°C .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)propylmethyldichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.

Oxidation: Can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, thiols, and other nucleophiles under basic or acidic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Corresponding substituted silanes.

Oxidation: Silanols or siloxanes.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of other organosilicon compounds.

- Employed in the preparation of silane coupling agents.

Biology:

- Utilized in the modification of biomolecules for enhanced stability and functionality.

Medicine:

- Investigated for potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propylmethyldichlorosilane involves the reactivity of the dichlorosilane group. The silicon atom can form bonds with various nucleophiles, leading to the formation of siloxane bonds. This reactivity is utilized in the modification of surfaces and the synthesis of complex organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

(3-Phenylpropyl)methyldichlorosilane

- Structure : Replaces the 4-methoxyphenyl group with a simple phenyl group.

- The dichlorosilane group retains high reactivity toward hydrolysis.

- Applications : Used as a surface-modifying agent in materials science; the phenyl group enhances hydrophobicity.

- Reference : Synthesized via analogous silylation methods .

(3-Cyanopropyl)methyldichlorosilane

- Structure: Substitutes the methoxyphenyl group with a cyano (-CN) group.

- Reactivity: The electron-withdrawing cyano group increases polarity, making this compound more reactive in nucleophilic substitutions. The dichlorosilane group undergoes rapid hydrolysis.

- Applications : Widely used in chromatography as a stationary phase modifier due to its polar nitrile group .

[3-(Acryloyloxy)propyl]methyldichlorosilane

- Structure : Features an acrylate ester group instead of the methoxyphenyl chain.

- Reactivity : The acrylate moiety enables participation in radical polymerization, while the dichlorosilane group allows surface anchoring.

- Applications : Key in polymer coatings and adhesives, where dual functionality (silane coupling + polymerization) is required .

3-(4-Methoxyphenyl)propyl Derivatives (Non-Silane)

- Examples : Esters like 3-(4-Methoxyphenyl)propyl (tert-butoxycarbonyl)-D-alaninate (S8) and steroidal conjugates (S7).

- Reactivity : Lack silane reactivity but exhibit ester/amide hydrolysis and hydrogen-bonding capabilities.

- Applications : Used in pharmaceutical intermediates (e.g., prodrugs) and biomaterials due to tunable solubility from the methoxyphenyl group .

Comparative Data Table

Key Research Findings

- Electronic Effects: The 4-methoxyphenyl group enhances electron density, stabilizing intermediates in cross-coupling reactions compared to non-substituted phenyl analogs .

- Hydrolysis Rates: Dichlorosilanes hydrolyze faster than trichlorosilanes but slower than monochlorosilanes; the methoxyphenyl group may slightly retard hydrolysis versus cyano or acrylate variants due to steric bulk .

- Thermal Stability : Silanes with aromatic substituents (e.g., methoxyphenyl, phenyl) exhibit higher thermal stability than aliphatic counterparts, as evidenced by decomposition temperatures in TGA studies .

Biological Activity

3-(4-Methoxyphenyl)propylmethyldichlorosilane is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research.

The compound has the following structural formula:

- Molecular Formula : C11H15Cl2O

- Molecular Weight : 250.15 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and interaction with biological membranes. Its silane functional groups enable it to form covalent bonds with various biomolecules, which can influence biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This can lead to altered metabolic pathways.

- Membrane Interaction : The hydrophobic nature of the silane group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing cellular signaling pathways.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer progression. The inhibition was dose-dependent, indicating a potential therapeutic role in cancer treatment.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 20 |

Table 1: Effect of varying concentrations on enzyme activity.

Case Study 2: Membrane Disruption

In another study, the compound was tested for its effects on bacterial membranes. Results showed that at higher concentrations, it caused significant membrane disruption, leading to increased permeability and cell lysis.

| Concentration (µM) | Membrane Integrity (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Table 2: Impact on bacterial membrane integrity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. It is hypothesized that the compound undergoes metabolic transformations primarily in the liver, with potential excretion via urine.

Applications in Research and Industry

The unique properties of this silane compound make it suitable for various applications:

- Biotechnology : Used as a coupling agent in bioconjugation processes.

- Materials Science : Enhances adhesion properties in composite materials.

- Pharmaceuticals : Investigated for potential use as an anticancer agent due to its enzyme inhibitory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.